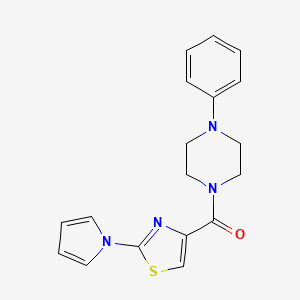

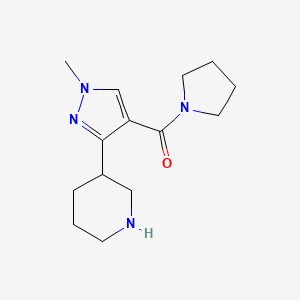

![molecular formula C17H14FN3O4S2 B2483586 3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921585-25-3](/img/structure/B2483586.png)

3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves strategic functionalization of the benzene ring and the introduction of sulfonyl and fluorine groups to achieve the desired chemical properties. While specific synthesis details for “3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide” are not directly available, related compounds have been synthesized through methods such as microwave irradiation and amidation reactions, indicating potential pathways for its synthesis as well (Gul et al., 2016).

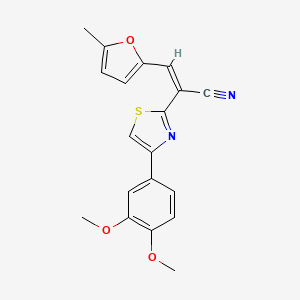

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further modified with various substituents to impart specific chemical properties. X-ray crystallography and spectroscopic methods, such as FT-IR, NMR, and UV-Vis, are commonly employed to elucidate their structure, revealing details such as bond lengths, angles, and the spatial arrangement of atoms (Ceylan et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a variety of chemical reactions, including N-demethylation, rearrangement reactions, and electrophilic substitution. These reactions are influenced by the presence of electron-withdrawing or donating groups on the benzene ring, affecting the compound's reactivity and the types of products formed. For example, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant demonstrates the versatility of these compounds in synthetic chemistry (Yi et al., 2020).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and applications. The crystal structure analysis provides insights into the molecule's arrangement in the solid state, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the compound's physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of “3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide” and related compounds are significantly influenced by their functional groups. The sulfonyl and fluorine groups impart characteristics such as acidity, reactivity towards nucleophiles, and the ability to form hydrogen bonds, which are critical for their biological activity and interactions with other molecules. These properties are explored through experimental and theoretical studies, including density functional theory (DFT) calculations, to predict reactivity and stability (Deng et al., 2021).

Applications De Recherche Scientifique

Cyclooxygenase Inhibition

A study by Hashimoto et al. (2002) explored the effects of various benzenesulfonamide derivatives, including those with a fluorine atom, on cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds preserved COX-2 potency and increased COX1/COX-2 selectivity.

Cytotoxicity and Tumor Specificity

Gul et al. (2016) Gul et al., 2016 synthesized a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some of these compounds, particularly the ones with fluorine substitutions, showed interesting cytotoxic activities.

Potential in Electrophilic Asymmetric Fluorination

Liu et al. (2000) Liu et al., 2000 developed novel methods for constructing benzenesulfonamide derivatives, including 3,3-disubstituted and 3, 3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones. These methods could be useful in the field of electrophilic asymmetric fluorination.

Carbonic Anhydrase Inhibition

Bilginer et al. (2019) Bilginer et al., 2019 synthesized compounds incorporating benzenesulfonamide moieties and evaluated their effects as inhibitors of carbonic anhydrase isoforms. They found that 4-fluoro substituted derivatives were effective in inhibiting both human cytosolic isoforms hCA I and II, highlighting their potential in treatments where the activity of these isoforms is dysregulated.

Photodynamic Therapy Applications

Pişkin et al. (2020) Pişkin et al., 2020 synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups and evaluated their properties for photodynamic therapy applications. They found that these compounds had high singlet oxygen quantum yield, making them promising for Type II photosensitization in cancer treatment.

Antimicrobial Activity

Sarvaiya et al. (2019) Sarvaiya et al., 2019 synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds containing benzenesulfonamide derivatives and evaluated their antimicrobial activities. They found significant activity against various bacteria and fungi.

Propriétés

IUPAC Name |

3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNARWEHCNWLYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

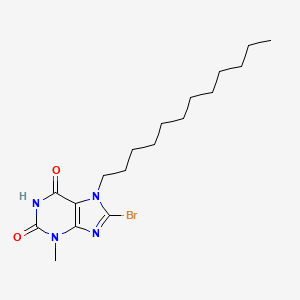

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)

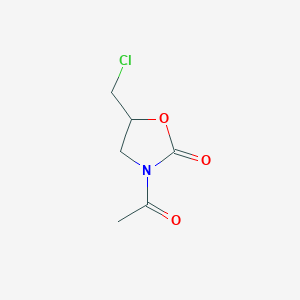

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)